molecular formula C37H56N10O7S B573776 Amyloid P Component (33-38) amide CAS No. 180387-76-2

Amyloid P Component (33-38) amide

Cat. No.: B573776
CAS No.: 180387-76-2
M. Wt: 784.978
InChI Key: CZLZRFOGBRFCLO-CSJNAZMVSA-N
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Description

Amyloid P Component (33-38) amide is a synthetic peptide derived from the amyloid P component, which is a pentameric protein found in amyloid deposits. This peptide sequence, consisting of phenylalanine, threonine, leucine, cysteine, phenylalanine, and arginine, is known for its role in amyloid formation and stability. The compound has a molecular formula of C37H56N10O7S and a molecular weight of 784.98 g/mol .

Mechanism of Action

Target of Action

The primary target of the Amyloid P Component (33-38) amide is the cell attachment site. This peptide fragment retains 83% of the cell attachment activity of the dodecapeptide fragment (27-38) . The role of this target is to facilitate cell adhesion, a crucial process in cellular communication and regulation.

Mode of Action

The this compound interacts with its target by binding to the cell attachment site. This interaction triggers a series of biochemical reactions that lead to changes in cell behavior, particularly in terms of cell adhesion . .

Biochemical Pathways

The this compound affects the cell adhesion pathway. By binding to the cell attachment site, it influences the downstream effects related to cell adhesion. These effects can include changes in cell morphology, proliferation, differentiation, and migration .

Result of Action

The result of the action of the this compound is an increase in cell adhesion. This can have various effects at the molecular and cellular level, depending on the specific type of cells and the physiological context .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by various environmental factors. For instance, the peptide should be stored at -20°C or even -70°C to maintain its stability . Furthermore, the peptide’s action can be influenced by the presence of other molecules in its environment, the pH, and the temperature .

Biochemical Analysis

Biochemical Properties

Amyloid P Component (33-38) amide interacts with various biomolecules in biochemical reactions. It is known to interact with proteins and enzymes, influencing their function and activity

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amyloid P Component (33-38) amide is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a solid resin support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product in a stable, powdered form .

Chemical Reactions Analysis

Types of Reactions

Amyloid P Component (33-38) amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Amyloid P Component (33-38) amide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amyloid P Component (33-38) amide is unique due to its specific sequence and role in stabilizing amyloid fibrils. Unlike other amyloid-forming peptides, it is derived from the amyloid P component, which is a naturally occurring protein in amyloid deposits. This makes it a valuable tool for studying amyloid formation and stability in various research contexts .

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56N10O7S/c1-21(2)17-27(45-36(54)30(22(3)48)47-32(50)25(38)18-23-11-6-4-7-12-23)33(51)46-29(20-55)35(53)44-28(19-24-13-8-5-9-14-24)34(52)43-26(31(39)49)15-10-16-42-37(40)41/h4-9,11-14,21-22,25-30,48,55H,10,15-20,38H2,1-3H3,(H2,39,49)(H,43,52)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H4,40,41,42)/t22-,25+,26+,27+,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLZRFOGBRFCLO-CSJNAZMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56N10O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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